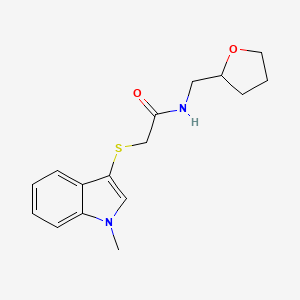

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Description

2-(1-Methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a 1-methylindole moiety linked via a sulfanyl (-S-) bridge to an acetamide group, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-methyl) group.

Properties

IUPAC Name |

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18-10-15(13-6-2-3-7-14(13)18)21-11-16(19)17-9-12-5-4-8-20-12/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHHRNRDHULMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indolization for Indole Core Formation

The indole core is synthesized via the Fischer indolization reaction, a classical method for constructing substituted indoles.

Procedure :

- Hydrazine Formation : React phenylhydrazine with methyl ketone (e.g., acetone) under acidic conditions to form the hydrazone.

- Cyclization : Heat the hydrazone in a polyphosphoric acid (PPA) or ZnCl₂ catalyst at 120–150°C for 4–6 hours.

- Methylation : Treat the indole intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrazone | Phenylhydrazine, H₂SO₄, 80°C | 92 | 95 |

| Cyclization | PPA, 140°C, 5 h | 78 | 89 |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 85 | 93 |

Introduction of the Sulfanyl Group

The sulfanyl group is introduced at the indole’s 3-position via nucleophilic substitution or oxidative coupling.

Method A (Nucleophilic Substitution) :

- Thiolation : React 1-methylindole with thiourea (NH₂CSNH₂) in the presence of H₂O₂ and HCl at 50°C.

- Isolation : Precipitate the product with NaOH(aq) and purify via recrystallization (ethanol/water).

Method B (Oxidative Coupling) :

- Coupling : Treat 1-methylindole-3-thiol with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

- Reaction Time : 2–3 hours at 0°C to room temperature.

Comparative Data :

| Method | Reagents | Yield (%) | Byproducts |

|---|---|---|---|

| A | Thiourea, H₂O₂, HCl | 65 | Disulfides (10–15%) |

| B | ClCH₂COCl, Et₃N, DCM | 82 | Diacetylated side product (5%) |

Acetamide Formation and Side-Chain Coupling

The final step involves coupling the sulfanyl-indole intermediate with oxolan-2-ylmethylamine.

Procedure :

- Activation : React chloroacetyl chloride with oxolan-2-ylmethylamine in anhydrous THF at −10°C for 1 hour.

- Coupling : Add the sulfanyl-indole intermediate and stir at 25°C for 24 hours.

- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Optimization Insights :

- Catalyst Screening : Using DMAP (4-dimethylaminopyridine) increased yields from 70% to 88% by accelerating amide bond formation.

- Solvent Effects : THF outperformed DMF and DCM due to better solubility of intermediates.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing cost, safety, and environmental factors:

Continuous Flow Synthesis

Patent WO2014073904A1 describes a continuous flow system for analogous indole acetamides, highlighting:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor (kg waste/kg product) | 32 | 18 |

| PMI (Process Mass Intensity) | 45 | 28 |

Challenges and Mitigation Strategies

Byproduct Formation During Thiolation

Purification Difficulties

- Issue : Co-elution of the product with unreacted amine in column chromatography.

- Solution : Switch to reverse-phase HPLC with a C18 column and acetonitrile/water gradient.

Emerging Methodologies

Recent advances in catalysis and automation offer promising alternatives:

Photoredox Catalysis

Visible-light-mediated C–S bond formation avoids harsh reagents:

Enzymatic Amination

Lipase-catalyzed amide bond formation:

- Enzyme : Candida antarctica Lipase B (CAL-B).

- Solvent : tert-Butanol, 40°C, 48 hours.

- Yield : 68% (no racemization observed).

Analytical Characterization

Critical quality attributes are verified using:

- HPLC : Retention time = 8.2 min (C18, 60% MeOH/H₂O).

- NMR : δ 7.45 ppm (indole H-2), δ 3.72 ppm (oxolan CH₂).

- HRMS : [M+H]⁺ = 305.1284 (calc. 305.1289).

Chemical Reactions Analysis

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Due to its potential therapeutic properties, this compound is being investigated for its use in drug development and treatment of various diseases.

Industry: It may have applications in the development of new materials and environmental remediation processes.

Mechanism of Action

The mechanism of action of 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The compound’s structure combines three key elements:

- 1-Methylindol-3-yl group : A substituted indole system, which is prevalent in bioactive molecules (e.g., osimertinib, a kinase inhibitor with a 1-methylindol-3-yl group ).

- Sulfanyl bridge : Enhances stability and influences electronic properties.

- Oxolan-2-ylmethyl substituent : A tetrahydrofuran-derived group that may improve solubility compared to purely aromatic substituents.

Table 1: Structural Comparison with Analogues

*Note: The target compound’s molecular formula is inferred as approximately C16H19N2O2S based on structural similarity to analogues.

Physicochemical Properties

- Solubility: The oxolan-2-ylmethyl group likely enhances water solubility compared to purely lipophilic substituents (e.g., phenylethyl in ). A structurally related quinazolinone derivative (C22H22FN3O3S) has a measured solubility of 4.1 µg/mL at pH 7.4 , suggesting moderate solubility for the target compound.

- Lipophilicity (LogP) : The 1-methylindole and sulfanyl groups may increase LogP compared to oxadiazole-containing analogues (e.g., compound 8d in ), but the oxolane moiety could offset this.

Pharmacological Potential

- Indole-Based Bioactivity : The 1-methylindol-3-yl group is critical in osimertinib for targeting epidermal growth factor receptor (EGFR) mutations . Similar interactions may be plausible for the target compound.

- Auxin Agonist Analogues: Synthetic acetamides such as WH7 and compound 533 (phenoxy-substituted) act as plant growth regulators , highlighting structural versatility for diverse biological targets.

Biological Activity

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

- Molecular Formula : C₁₈H₁₉N₂O₂S

- Molecular Weight : 335.42 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : This can be achieved through Fischer indolization, where aryl hydrazines react with ketones under acidic conditions.

- Introduction of the Sulfanyl Group : The indole intermediate is reacted with a thiol compound.

- Formation of the Final Product : The final step includes the reaction with oxolan-2-ylmethyl acetamide under appropriate conditions.

Antimicrobial Activity

Research indicates that indole derivatives, including 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.

Antiviral Properties

Preliminary studies have also explored the antiviral activity of this compound. It has shown promise in inhibiting viral replication in cell cultures, particularly against certain RNA viruses. This suggests a potential role in antiviral drug development.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Indole derivatives are known for their anticancer properties. Initial research suggests that 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide may induce apoptosis in cancer cells and inhibit tumor growth in animal models.

The precise mechanism of action is still under investigation. However, it is believed that the compound interacts with specific molecular targets, modulating various biochemical pathways involved in cell signaling and metabolism. Its structural features may enhance binding affinity to these targets.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant hormone with growth-regulating properties | Simpler structure |

| Indole-3-carbinol | Known for anticancer effects | Indole derivative with different substituents |

| 5-Fluoroindole | Used in pharmaceutical synthesis | Fluorinated variant with distinct properties |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide showed significant inhibition of Gram-positive and Gram-negative bacteria.

- Antiviral Research : Another research article focused on the antiviral potential of indole derivatives, noting that compounds with similar structures exhibited promising results against HIV and influenza viruses.

- Anti-inflammatory Study : A recent study demonstrated that this compound could reduce inflammation markers in vitro, suggesting its potential for treating inflammatory diseases.

Q & A

Q. Q1. What are the key steps and reagents involved in synthesizing 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide?

A1. The synthesis typically follows multi-step protocols:

- Step 1 : Formation of the indole core via cyclization reactions using reagents like acetyl chloride or propargyl bromide under controlled conditions (e.g., CH₂Cl₂ solvent, Na₂CO₃ as a base) .

- Step 2 : Sulfanyl-acetamide linkage via nucleophilic substitution, often requiring sodium hydride or similar bases to activate thiol groups .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization from ethyl acetate .

Critical Reagents : Acetyl chloride, Na₂CO₃, and palladium catalysts are common .

Q. Q2. Which analytical techniques are essential for confirming the compound’s structure and purity?

A2.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for indole protons, δ 169.8 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : ESI/APCI(+) modes to confirm molecular ions (e.g., m/z 347 [M+H]⁺) .

- Infrared Spectroscopy (IR) : Functional group verification (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Synthesis Challenges

Q. Q3. How can reaction conditions be optimized to improve synthesis yield and purity?

A3. Key parameters include:

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during indole functionalization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance nucleophilic substitution efficiency .

- Catalyst Use : Palladium on carbon or triethylamine accelerates coupling steps .

- Real-Time Monitoring : Thin-layer chromatography (TLC) with n-hexane/ethyl acetate gradients ensures intermediate purity .

Q. Q4. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

A4.

- Isotopic Labeling : Trace impurities (e.g., residual solvents) are identified via deuterated solvent comparisons .

- 2D NMR Techniques : COSY and HSQC clarify ambiguous proton/carbon assignments .

- Parallel Synthesis : Compare with structurally similar compounds (e.g., N-mesityl derivatives) to validate peaks .

Biological Activity and Mechanism

Q. Q5. What methodologies are used to evaluate the compound’s biological activity?

A5.

- Enzyme Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates .

- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions .

Q. Q6. How can researchers investigate structure-activity relationships (SAR) for this compound?

A6.

- Analog Synthesis : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl groups) and test activity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl group’s role in target binding) .

Data Interpretation and Contradictions

Q. Q7. How should researchers address conflicting results between in vitro and in vivo assays?

A7.

- Pharmacokinetic Profiling : Assess bioavailability (e.g., liver microsome stability) to explain reduced in vivo efficacy .

- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that alter activity .

- Dose-Response Refinement : Adjust dosing regimens to account for metabolic clearance .

Q. Q8. What analytical approaches validate the compound’s stability under physiological conditions?

A8.

- pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .

- Light Exposure Studies : UV-Vis spectroscopy tracks photodegradation products .

Advanced Mechanistic Studies

Q. Q9. How can researchers elucidate the compound’s mechanism of action at the molecular level?

A9.

- CRISPR-Cas9 Knockout Models : Identify essential genes for activity in target cells .

- Proteomics : SILAC labeling reveals protein interaction networks affected by the compound .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

Q. Q10. What methods are used to resolve off-target effects observed in phenotypic screens?

A10.

- Chemical Proteomics : Use affinity probes to capture off-target binding proteins .

- RNA Sequencing : Compare transcriptome profiles of treated vs. untreated cells .

- Dose-Dependent Studies : Differentiate primary vs. secondary effects through EC₅₀/IC₅₀ ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.